molecular formula C11H14N2O7 B14754806 Thymidine 5'-carboxylic acid

Thymidine 5'-carboxylic acid

Cat. No.: B14754806
M. Wt: 286.24 g/mol
InChI Key: XUQBHUDVMXHEIB-WHBCSPCOSA-N
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Description

Thymidine 5’-carboxylic acid is a derivative of thymidine, a nucleoside that plays a crucial role in the structure and function of DNA. Thymidine itself consists of the pyrimidine base thymine attached to a deoxyribose sugar. The addition of a carboxylic acid group at the 5’ position of thymidine results in thymidine 5’-carboxylic acid, which has unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine 5’-carboxylic acid can be synthesized through the selective oxidation of thymidine. One method involves the use of neocarzinostatin chromophore, which selectively oxidizes the 5’ carbon of nucleosides in DNA to form thymidine-5’-aldehyde. This aldehyde can then be further oxidized to thymidine 5’-carboxylic acid .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Thymidine 5’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of thymidine to thymidine 5’-carboxylic acid through oxidation.

    Reduction: Reduction of thymidine 5’-aldehyde to thymidine.

    Substitution: Formation of derivatives through substitution reactions at the carboxylic acid group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thymidine 5’-carboxylic acid has several applications in scientific research:

Mechanism of Action

Thymidine 5’-carboxylic acid exerts its effects primarily through its incorporation into DNA. It can interfere with DNA synthesis and repair by acting as a substrate for various enzymes involved in these processes. For example, it can be incorporated into DNA by DNA polymerases, leading to chain termination or mutations .

Comparison with Similar Compounds

Uniqueness: Thymidine 5’-carboxylic acid is unique due to the presence of the carboxylic acid group at the 5’ position, which imparts distinct chemical and biological properties. This modification allows it to participate in specific reactions and pathways that are not accessible to thymidine or other similar nucleosides .

Properties

Molecular Formula

C11H14N2O7

Molecular Weight

286.24 g/mol

IUPAC Name

2-hydroxy-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]acetic acid

InChI

InChI=1S/C11H14N2O7/c1-4-3-13(11(19)12-9(4)16)6-2-5(14)8(20-6)7(15)10(17)18/h3,5-8,14-15H,2H2,1H3,(H,17,18)(H,12,16,19)/t5-,6+,7?,8-/m0/s1

InChI Key

XUQBHUDVMXHEIB-WHBCSPCOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(C(=O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C(=O)O)O)O

Origin of Product

United States

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